molecular formula C8H3BrF3NOS B1380026 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole CAS No. 1432075-83-6

7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole

Cat. No. B1380026
CAS RN: 1432075-83-6
M. Wt: 298.08 g/mol
InChI Key: JBDWBZGTZDOJMJ-UHFFFAOYSA-N
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Description

7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is a chemical compound with the molecular formula C8H3BrF3NOS. It has a molecular weight of 298.08 . The IUPAC name for this compound is 7-bromo-5-((trifluoromethyl)thio)benzo[d]oxazole .


Molecular Structure Analysis

The InChI code for 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is 1S/C8H3BrF3NOS/c9-5-1-4 (15-8 (10,11)12)2-6-7 (5)14-3-13-6/h1-3H . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Biological Activity Studies

The synthesis of hybrid compounds derived from antipyrine, which potentially includes structures related to 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole, has been explored for their antimicrobial activities. These compounds exhibit moderate antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Demirci, 2016).

Development of Organic Electronics

Research into benzobisoxazole-based conjugated polymers highlights the unique advantages of incorporating oxazole rings, such as high solubility and a planar fused aromatic ring structure, for applications in organic thin-film transistors (OTFTs). The study suggests that these materials, possibly related to the benzoxazole derivatives, show promising electronic properties for use in OTFTs, demonstrating the potential of oxazole derivatives in electronic applications (Jeong et al., 2023).

Antimicrobial Activity of Novel Derivatives

The exploration of novel sulphonamide derivatives, including the study of their synthesis, antimicrobial activity, and quantum calculations, has revealed good antimicrobial properties. Such research underscores the relevance of bromo and trifluoromethyl substituted benzoxazole derivatives in the design of compounds with enhanced biological activities (Fahim & Ismael, 2019).

Synthetic Pathways and Chemical Transformations

Studies on synthetic pathways to trifluoromethyl substituted isoquinolines and the rearrangements of benzyloxy-trifluoromethyl-oxazoles have contributed to the understanding of complex chemical transformations involving oxazole derivatives. This research provides valuable insights into the synthesis and potential applications of compounds like 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole in various chemical contexts (Schierlinger et al., 1989).

Safety and Hazards

The safety information for 7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole indicates that it has a GHS07 pictogram and a signal word of "Warning" . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

7-bromo-5-(trifluoromethylsulfanyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDWBZGTZDOJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CO2)Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245236
Record name Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1432075-83-6
Record name Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432075-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 7-bromo-5-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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